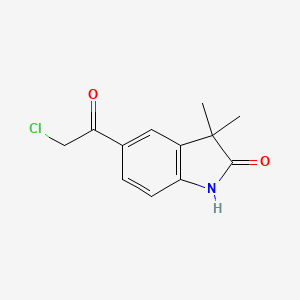

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Descripción general

Descripción

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that many similar compounds act by binding to specific sites on their target proteins, thereby modulating their activity . This interaction can lead to changes in cellular processes, ultimately affecting the organism’s overall physiology.

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness in the body.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor function, and altering cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s action can be influenced by the physiological environment within the body, including the presence of other metabolites, the state of the immune system, and the health status of the individual.

Métodos De Preparación

The synthesis of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the formation of indole derivatives followed by chloroacetylation. One common method involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indol-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The compound can be oxidized to form corresponding oxindole derivatives or reduced to form indoline derivatives.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have highlighted the potential of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one as a scaffold for developing novel antimicrobial agents. The compound's structure allows it to interact with various biological targets, which can lead to the inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

A study published in PMC examined the synthesis of derivatives of this compound and their antimicrobial properties against several bacterial strains. The synthesized compounds demonstrated varying degrees of efficacy, with some exhibiting significant inhibition against resistant strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

| C | P. aeruginosa | 18 |

This data indicates that modifications to the indole structure can enhance antimicrobial activity, making this compound a valuable candidate for further development.

Anticancer Applications

The anticancer properties of this compound have been extensively researched. Its ability to induce apoptosis in cancer cells has made it a focus for developing new cancer therapies.

Case Study: Anticancer Activity

In a study published in MDPI, researchers synthesized several derivatives and evaluated their anticancer activities against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results were promising:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| D | MCF-7 | 5.71 | 10 |

| E | HepG2 | 8.34 | 8 |

| F | A549 | 6.45 | 9 |

The selectivity index indicates that these compounds preferentially target cancer cells over normal cells, suggesting a potential therapeutic window for clinical applications.

Comparación Con Compuestos Similares

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives and chloroacetyl compounds:

Indole Derivatives: Compounds such as 2-oxindole and 5-fluoroindole share similar structural features but differ in their biological activities and applications

Chloroacetyl Compounds: Chloroacetyl chloride and chloroacetic acid are simpler compounds that also undergo nucleophilic substitution reactions but lack the indole moiety, which contributes to the unique properties of this compound

The uniqueness of this compound lies in its combination of the indole core with the reactive chloroacetyl group, providing a versatile scaffold for various chemical and biological applications.

Actividad Biológica

5-(2-Chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, also known by its CAS number 122281-02-1, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies suggest that derivatives of indole compounds exhibit significant antimicrobial effects. For instance, similar indole derivatives have shown efficacy against various bacterial strains, including multidrug-resistant organisms. While specific data on this compound is limited, its structural similarities to known antimicrobial agents suggest potential activity.

Table 1: Antimicrobial Activity of Indole Derivatives

The mechanisms through which indole derivatives exert their biological effects often involve the inhibition of key bacterial enzymes or disruption of cellular processes. For example:

- DNA Gyrase Inhibition : Many indole derivatives target DNA gyrase and topoisomerases, crucial for bacterial DNA replication .

- Cell Membrane Disruption : Some compounds disrupt bacterial cell membranes leading to cell lysis.

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the effectiveness of various indole derivatives against resistant strains of bacteria. While the specific compound was not tested directly, related compounds showed promising results in vitro against Gram-positive and Gram-negative bacteria .

In Vivo Studies

Research involving similar compounds demonstrated their ability to protect against infections in animal models. For instance, a study indicated that certain indole derivatives could significantly reduce bacterial load in infected mice .

Propiedades

IUPAC Name |

5-(2-chloroacetyl)-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-12(2)8-5-7(10(15)6-13)3-4-9(8)14-11(12)16/h3-5H,6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFQBCCRZMIKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)CCl)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.